Product packaging for 1-ethyl-9H-pyrido[3,4-b]indole(Cat. No.:CAS No. 20127-61-1)

1-ethyl-9H-pyrido[3,4-b]indole

Cat. No.: B3049303
CAS No.: 20127-61-1
M. Wt: 196.25 g/mol
InChI Key: YTQRHYCHEIXUIU-UHFFFAOYSA-N
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Description

Contextualization within Beta-Carboline Alkaloid Research

Beta-carboline alkaloids are a vast group of indole (B1671886) alkaloids, with some being found in various plants, marine organisms, insects, and even mammals, including human tissues and fluids. nih.gov Research into beta-carbolines has revealed a wide array of biological activities. ontosight.ai These compounds have been investigated for their potential interactions with neurotransmitter systems, as well as for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov

The core structure of beta-carbolines allows for a high degree of structural diversity through various substitutions, leading to a broad spectrum of pharmacological properties. nih.govwikipedia.org This has made them a focal point in medicinal chemistry for the development of new therapeutic agents. bohrium.com 1-Ethyl-9H-pyrido[3,4-b]indole is one such derivative, characterized by an ethyl group at the 1-position of the pyridoindole scaffold. Its specific properties and potential applications are a subject of ongoing scientific inquiry. ontosight.ai

Structural Framework and General Derivatives of Pyrido[3,4-b]indoles

The foundational structure of the beta-carboline family is the tricyclic pyrido[3,4-b]indole ring system. researchgate.net This consists of an indole ring fused to a pyridine (B92270) ring. ontosight.ai The parent compound of this series is 9H-pyrido[3,4-b]indole, also known as norharmane. nist.gov

Derivatives of this core structure are formed by the addition of various functional groups at different positions on the rings. For instance, the addition of a methyl group at the 1-position results in 1-methyl-9H-pyrido[3,4-b]indole, commonly known as harman (B1672943). nist.gov The subject of this article, this compound, is characterized by an ethyl group at this same position. ontosight.ai

The versatility of the pyrido[3,4-b]indole scaffold allows for the synthesis of a multitude of derivatives with varying properties. ontosight.ai Modifications can include the addition of alkyl groups, aryl groups, halogens, and more complex side chains at various positions, significantly influencing the compound's biological profile. lookchem.comcdnsciencepub.com Research often involves the synthesis and screening of these derivatives to identify compounds with desired pharmacological activities. ontosight.ai

PropertyValue
Molecular FormulaC13H12N2
InChI CodeInChI=1/C13H12N2/c1-2-11-13-10(7-8-14-11)9-5-3-4-6-12(9)15-13/h3-8,15H,2H2,1H

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2 B3049303 1-ethyl-9H-pyrido[3,4-b]indole CAS No. 20127-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-2-11-13-10(7-8-14-11)9-5-3-4-6-12(9)15-13/h3-8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQRHYCHEIXUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC2=C1NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173948
Record name 9H-Pyrido(3,4-b)indole, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20127-61-1
Record name 1-Ethylpyrido(3,4-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020127611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYLPYRIDO(3,4-B)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K98LP3Z6TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 1 Ethyl 9h Pyrido 3,4 B Indole and Its Analogs

Established Synthetic Routes to the Pyrido[3,4-b]indole Core

Pictet-Spengler Cyclization Approaches Utilizing Tryptamine (B22526) and its Derivatives.nsf.govresearchgate.netechemcom.com

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines, which are precursors to the fully aromatic pyrido[3,4-b]indoles. nsf.govechemcom.com This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nsf.govbeilstein-journals.org The initial step is the formation of a Schiff base, which then undergoes a 6-endo-trig cyclization to form the tetrahydro-β-carboline ring system. echemcom.com

Various catalysts and reaction conditions have been explored to optimize this transformation. Brønsted acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid are commonly employed to facilitate the cyclization by protonating the intermediate imine, thereby increasing its electrophilicity. beilstein-journals.org Greener and more efficient methods have also been developed, utilizing reagents such as citric acid in water, which offers an environmentally friendly alternative. echemcom.com The scope of the Pictet-Spengler reaction is broad, accommodating a variety of aldehydes, including those with both electron-donating and electron-withdrawing substituents, to produce a diverse array of 1-substituted tetrahydro-β-carbolines. beilstein-journals.org Subsequent dehydrogenation or aromatization steps are then required to furnish the final pyrido[3,4-b]indole core.

For instance, the reaction of tryptamine with a suitable aldehyde under acidic conditions yields the corresponding 1-substituted-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole. The choice of the aldehyde directly determines the substituent at the 1-position of the resulting β-carboline.

Multi-step Reaction Protocols for Target Product Yield and Purity.ontosight.ai

Achieving high yields and purity of the target 1-ethyl-9H-pyrido[3,4-b]indole often necessitates multi-step synthetic sequences that allow for careful control over each transformation. ontosight.ai A common strategy begins with L-tryptophan (B1681604), which can be converted to 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid through a Pictet-Spengler reaction with formaldehyde (B43269) in glacial acetic acid.

Subsequent steps can include:

Esterification: The carboxylic acid is often converted to its corresponding methyl or ethyl ester to facilitate purification and subsequent reactions.

Aromatization: The tetrahydro-β-carboline ring is then aromatized to the β-carboline core. This can be accomplished using various oxidizing agents.

Hydrolysis: If the final product requires a carboxylic acid group, the ester is hydrolyzed, typically under basic conditions.

These multi-step protocols offer the flexibility to introduce various substituents at different positions of the pyrido[3,4-b]indole skeleton, leading to a wide range of analogs.

Strategies for Synthesizing 3-Substituted Pyrido[3,4-b]indol-1(2H)-one Derivatives.researchgate.netingentaconnect.comdntb.gov.ua

The synthesis of 3-substituted pyrido[3,4-b]indol-1(2H)-one derivatives, also known as β-carbolinones, represents an important facet of β-carboline chemistry. scispace.com One effective method involves a two-step sequence starting from 3-substituted β-carbolines. researchgate.netdntb.gov.ua This process typically includes N-oxidation of the starting β-carboline, followed by a rearrangement to yield the desired β-carbolinone. researchgate.net

The reaction conditions for this transformation are generally mild, and the yields are often good. dntb.gov.ua The structures of the resulting products are confirmed through various spectroscopic techniques, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.net This approach provides a reliable route to a variety of 3-substituted β-carbolinones, which can serve as valuable intermediates for further chemical modifications. scispace.com

Derivatization Strategies and Site-Specific Functionalization

Once the core pyrido[3,4-b]indole skeleton is in place, further modifications can be made to generate a library of analogs. These derivatization strategies focus on introducing or modifying functional groups at specific positions of the ring system.

Esterification and Hydrolysis for Carboxylic Acid Derivative Synthesis.google.comaablocks.com

Carboxylic acid derivatives of pyrido[3,4-b]indoles are common targets in synthetic campaigns. These are often prepared from their corresponding esters. The esterification of a pyrido[3,4-b]indole carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst. ontosight.ai

Conversely, the hydrolysis of a pyrido[3,4-b]indole ester to the corresponding carboxylic acid is typically carried out under basic conditions. google.com For example, refluxing the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification, yields the desired carboxylic acid. aablocks.com This esterification-hydrolysis sequence is a fundamental tool for manipulating the carboxylic acid functionality within the pyrido[3,4-b]indole framework.

A study on the synthesis of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid utilized alkaline ester hydrolysis as a key step. aablocks.com The resulting carboxylic acid was then coupled with various amines to produce a series of amide derivatives. aablocks.com

Alkylation and Arylation Techniques for Analog Generation.researchgate.netgoogle.com

Alkylation and arylation reactions are powerful methods for introducing new carbon-carbon or carbon-nitrogen bonds, leading to a wide array of pyrido[3,4-b]indole analogs. Alkylation can occur at the indole (B1671886) nitrogen (N-9) or the pyridine (B92270) nitrogen (N-2). N-alkylation of the indole nitrogen is typically achieved by treating the pyrido[3,4-b]indole with an alkyl halide in the presence of a base. google.com

Arylation, the introduction of an aryl group, can be accomplished through various cross-coupling reactions. For example, a catalyst-free, one-pot α-arylation of 4,9-dihydro-3H-β-carboline with electron-rich aromatic compounds like naphthols and indoles has been reported. researchgate.net This direct aza-Friedel-Crafts reaction provides a straightforward route to C-1 arylated β-carboline derivatives. researchgate.net These techniques allow for the systematic modification of the pyrido[3,4-b]indole scaffold to explore structure-activity relationships.

Formation of Hybrid Molecules (e.g., Beta-Carboline-Piperazine Conjugates)

The development of hybrid molecules by linking β-carboline scaffolds with other pharmacologically active moieties, such as piperazine (B1678402), represents a strategic approach to creating novel compounds with enhanced or new biological activities. nih.govrsc.org Piperazine and its derivatives are known to be important components in a variety of bioactive compounds. mdpi.com

One common method for creating these conjugates is through amide coupling reactions. nih.gov For instance, β-carboline acids can be coupled with 4-(arylsulfonyl)piperazine using coupling agents like EDC-HOBt to yield β-carboline-sulfonyl piperazine hybrids. nih.gov A series of bivalent β-carbolines linked by a piperazine spacer has been synthesized and evaluated for their antitumor properties. rsc.org The synthesis involved linking two β-carboline units at the 3-position via a piperazine linker. rsc.org Structure-activity relationship studies of these hybrids have shown that substitutions on the β-carboline ring, particularly at the C1 and N9 positions, significantly influence their cytotoxic activities. rsc.org For example, introducing an alkyl group at the N9 position was found to enhance the cytotoxic potency of these piperazine-containing hybrids. rsc.org

Another approach involves the synthesis of β-carboline derivatives containing a piperazine moiety that have shown potential as α-glucosidase inhibitors. mdpi.com The planar β-carboline structure can interact with the enzyme's active site, and the addition of the piperazine group can provide further interactions, such as hydrogen bonding, to stabilize the enzyme-inhibitor complex. mdpi.com

The creation of these hybrid molecules allows for the exploration of new chemical space and the potential to combine the therapeutic effects of both the β-carboline and the linked moiety.

Regioselective Hydroxymethylation via C-H Functionalization

The introduction of a hydroxymethyl group into the β-carboline scaffold is a valuable transformation, as this functional group is present in many biologically active molecules. acs.orgnih.gov A significant advancement in this area is the development of regioselective hydroxymethylation through C-H functionalization, which avoids the need for pre-functionalized starting materials. acs.orgnih.govacs.orgresearchgate.net

A notable method employs a Ruthenium(II) catalyst for the regioselective C-H hydroxymethylation of β-carbolines. acs.orgnih.govacs.orgresearchgate.netamazonaws.com This reaction utilizes paraformaldehyde as the hydroxymethyl source in the presence of a catalyst system, often under microwave irradiation to improve reaction efficiency. acs.orgresearchgate.net The β-carboline itself acts as a directing group, guiding the functionalization to a specific position. acs.orgnih.govresearchgate.net This protocol has been shown to be highly regioselective, leading exclusively to the formation of monohydroxymethylated products. acs.orgnih.govresearchgate.net

The general procedure for this transformation involves reacting the substituted β-carboline with paraformaldehyde, a ruthenium catalyst like [Ru(p-cymene)Cl₂]₂, a co-catalyst such as ZnBr₂, and a base like NaOAc in a mixed solvent system (e.g., water/THF). acs.org This method is applicable to a range of β-carboline derivatives. acs.org For example, (2-(9H-Pyrido[3,4-b]indol-1-yl)thiophen-3-yl)methanol was synthesized with a 75% yield using this approach. acs.org

Another method for hydroxymethylation involves reacting β-carbolines with formaldehyde in acetic acid. rsc.org This has been used in the total synthesis of natural products like perlolyrine. rsc.org

Mechanistic Pathways of Synthetic Reactions

Understanding the mechanistic pathways of these synthetic reactions is crucial for optimizing reaction conditions and designing new synthetic routes.

Proposed Reaction Mechanisms for Beta-Carbolin-1-one Formation

The formation of β-carbolin-1-ones, which are important synthetic intermediates, can be achieved through various routes. mdpi.com One described method involves a two-step synthesis from 3-substituted β-carbolines. mdpi.comresearchgate.net

A proposed mechanism for the formation of the β-carbolin-1-one skeleton from β-carboline N-oxides involves a rearrangement reaction in the presence of glacial acetic acid followed by treatment with sodium hydroxide. mdpi.com The reaction is thought to proceed through the formation of an intermediate that undergoes rearrangement to yield the final β-carbolin-1-one product. mdpi.com

Another proposed mechanism for the formation of β-carbolines involves the reaction of l-tryptophan with α-dicarbonyl compounds. acs.org This reaction is believed to proceed through an imine-enamine or keto-enol tautomerism, followed by cyclization to form a dihydro-β-carboline-3-carboxylic acid intermediate. acs.org Subsequent oxidation and decarboxylation lead to the aromatic β-carboline. acs.org

Investigation of Intermediates in Catalyzed Reactions

The investigation of reaction intermediates is key to elucidating the catalytic cycle of transition metal-catalyzed reactions. In the Ru(II)-catalyzed regioselective hydroxymethylation of β-carbolines, online electrospray ionization-mass spectrometry (ESI-MS) has been a powerful tool for probing the reaction mechanism. acs.orgnih.govacs.orgresearchgate.net

Through online ESI-MS/MS screening, researchers have been able to identify and characterize proposed intermediates in the catalytic cycle. acs.orgnih.gov This includes the formation of a cycloruthenated intermediate, which is a key step in the C-H activation process. acs.orgacs.org The β-carboline acts as a directing group, facilitating the formation of this metallacyclic intermediate. acs.orgnih.gov The X-ray crystal structure of a cycloruthenated complex has provided strong evidence for the role of the N2 nitrogen of the pyridine ring as the directing atom in C1-aryl-β-carbolines. acs.orgnih.gov

The mechanistic studies have also shed light on the role of additives like ZnBr₂ in the reaction, helping to rationalize the complete catalytic cycle. acs.org By understanding the intermediates, the reaction can be better controlled and optimized for the synthesis of desired products.

Advanced Spectroscopic and Analytical Characterization for Research

Structural Elucidation Techniques for Pyrido[3,4-b]indole Compounds

The definitive identification and structural confirmation of 1-ethyl-9H-pyrido[3,4-b]indole in a research setting rely on a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the compound's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

While specific NMR data for this compound is not extensively detailed in the provided search results, the analysis of related β-carboline structures offers a strong predictive framework for its spectral characteristics. For instance, in similar pyrido[3,4-b]indole systems, the proton on the indole (B1671886) nitrogen (N-9) typically appears as a broad singlet at a downfield chemical shift, often above 11.0 ppm. acs.orgcsic.es The aromatic protons on the fused benzene (B151609) ring and the pyridine (B92270) ring exhibit characteristic splitting patterns and chemical shifts determined by their electronic environment. acs.orgcsic.es The ethyl group at the C-1 position would be expected to show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their specific chemical shifts influenced by the adjacent aromatic system.

Similarly, ¹³C NMR data for the pyrido[3,4-b]indole core has been well-documented for related compounds. acs.orgresearchgate.net The carbon atoms of the indole and pyridine rings resonate in the aromatic region of the spectrum. The chemical shifts of the ethyl group carbons would be found in the aliphatic region. Computational methods, such as DFT/GIAO shielding calculations, are also employed to predict and verify ¹³C chemical shifts in carboline structures. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₂- Quartet Aliphatic region
Ethyl -CH₃ Triplet Aliphatic region
Aromatic Protons 7.0 - 8.5 110 - 145
Indole N-H > 11.0 (broad singlet) -
C-1 - Downfield due to N and ethyl group
Pyridine & Indole Carbons - Aromatic region

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular formula of this compound is C₁₃H₁₂N₂, giving it a molecular weight of approximately 196.25 g/mol . bldpharm.com

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Under electron ionization (EI), β-carbolines typically exhibit characteristic fragmentation patterns. researchgate.net A common fragmentation pathway for 1-alkyl substituted β-carbolines involves the loss of the alkyl group. researchgate.net Therefore, a significant fragment ion resulting from the loss of an ethyl radical (•CH₂CH₃) would be anticipated.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Description Expected m/z
[M]⁺ Molecular Ion ~196
[M-CH₃]⁺ Loss of a methyl radical from the ethyl group ~181
[M-C₂H₅]⁺ Loss of an ethyl radical ~167

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include the N-H stretching vibration of the indole ring, which typically appears as a sharp peak in the region of 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyridine rings will produce a series of bands in the 1650-1450 cm⁻¹ region. mdpi.commdpi.com

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-H Stretch 3400 - 3500
Aromatic C-H Stretch > 3000
Aliphatic C-H (ethyl) Stretch < 3000
C=C and C=N (aromatic rings) Stretch 1650 - 1450

X-ray Crystallography for Three-Dimensional Structure Determination

While a specific crystal structure for this compound was not found in the search results, X-ray diffraction studies on closely related pyrido[3,4-b]indole derivatives have been reported. researchgate.netresearchgate.nettandfonline.com These studies reveal that the tricyclic pyrido[3,4-b]indole core is essentially planar. researchgate.net For this compound, the ethyl group at the C-1 position would extend from this planar system. The crystal packing would be stabilized by intermolecular interactions, such as hydrogen bonding involving the indole N-H group and π-π stacking of the aromatic rings. The determination of the crystal structure of this compound would provide invaluable data for understanding its solid-state properties and intermolecular interactions.

Quantitative and Qualitative Analytical Methods in Research Contexts

In addition to structural elucidation, the purity and concentration of this compound in various research samples are critical parameters. Chromatographic techniques are the primary methods used for these qualitative and quantitative analyses.

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography) for Purity and Quantification

Chromatographic methods are powerful for separating components of a mixture and for determining the purity and quantity of a specific compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of β-carbolines like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For pyrido[3,4-b]indole derivatives, reversed-phase HPLC using a C18 column is a common approach. nih.govnih.govchrom-china.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphoric acid) and an organic solvent like acetonitrile, often run in a gradient elution mode. chrom-china.com Detection can be achieved using a diode array detector (DAD) or a fluorescence detector, the latter offering high sensitivity for fluorescent compounds like β-carbolines. nih.govnih.gov This method allows for the quantification of the compound in various matrices, including biological samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While direct GC-MS analysis of this compound may be possible, derivatization might be employed to improve its volatility and chromatographic behavior. The mass spectrometer provides definitive identification of the eluting compound based on its mass spectrum and fragmentation pattern.

Table 4: Chromatographic Methods for the Analysis of this compound

Technique Stationary Phase (Example) Mobile Phase/Carrier Gas (Example) Detection Method Application
HPLC Reversed-phase C18 Acetonitrile/Water with buffer DAD, Fluorescence Purity, Quantification
GC-MS Capillary column (e.g., DB-5ms) Helium Mass Spectrometry Purity, Identification

Application in Detection and Quantification of Related Compounds

The structural framework of this compound, a member of the β-carboline family, is shared by numerous other naturally occurring and synthetic compounds. Advanced analytical techniques are crucial for the detection and quantification of these related compounds in various matrices, including biological, food, and environmental samples. Methodologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are frequently employed for this purpose, often providing high sensitivity and selectivity.

Research has focused on quantifying β-carboline alkaloids due to their neuroactive properties and presence in the human diet. For instance, harmane (1-methyl-9H-pyrido[3,4-b]indole), a compound closely related to this compound, has been quantified in human blood samples to investigate its association with neurological conditions like essential tremor. nih.gov Such studies utilize HPLC to achieve the necessary sensitivity for detecting low concentrations in biological fluids. nih.gov

In food science, analytical methods are applied to determine the levels of various β-carboline alkaloids and other heterocyclic amines that can form during the processing of protein-rich foods. mdpi.comresearchgate.net HPLC coupled with electrochemical detection (ED) or diode array detection (DAD) has proven effective for the analysis of these compounds in matrices like soup cubes, meat extracts, coffee, and cheese. mdpi.comresearchgate.net These methods are optimized to handle complex sample matrices through specific extraction and clean-up steps to ensure accurate quantification. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool for the analysis of β-carboline derivatives. plantsjournal.com It is used to identify and quantify a wide range of compounds in plant extracts, such as from Peganum harmala, which is known to be rich in β-carboline alkaloids. plantsjournal.commdpi.com The mass spectrometer allows for the definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.net

The following tables summarize research findings on the analytical methods used for the detection and quantification of compounds related to this compound.

Table 1: HPLC Methods for Quantification of Related β-Carboline Alkaloids

CompoundMatrixMethodDetectorLimit of Detection (LOD)Key Findings & Ref.
Harmane (1-methyl-9H-pyrido[3,4-b]indole)Human BloodHPLCFluorescenceNot SpecifiedBlood harmane concentrations were quantified to assess links to essential tremor. nih.gov
Harmane, Norharman, Harmine (B1663883), Harmaline, HarmalolBeer, Coffee, CheeseHPLCElectrochemical Detection (ED)4-19 ng/mLMethod developed for quantifying five β-carbolines in foods and beverages with recoveries of 88-102%. researchgate.net
Various Heterocyclic Amines (HAAs)Soup Cubes, Meat ExtractHPLCCoulometric Array2.5-27.5 µg/LMultichannel coulometric detection allowed for high sensitivity in determining HAAs in food products. mdpi.com
1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI)Photolyzed Tryptophan SolutionReverse-Phase HPLCUV, ESI-MS/MSNot SpecifiedRP-HPLC was used to isolate and fractionate photoproducts for further characterization. nih.gov

Table 2: GC-MS Methods for Detection of Related β-Carboline Alkaloids

CompoundMatrixMethodRetention Time (Rt)Key Findings & Ref.
HarmineMethanolic Root Extract (Peganum harmala)GC-MS22.967 minIdentified as a major active compound in the plant extract. plantsjournal.com
9H-Pyrido[3,4-b]indol-7-ol, 1-methyl-Methanolic Root Extract (Peganum harmala)GC-MS24.042 minDetected as one of 36 compounds in the root sample analysis. plantsjournal.com
HarmalineMethanolic Seed Extract (Peganum harmala)GC-MS22.183 minIdentified as a major compound in the seed extract. plantsjournal.com
Tetrahydro-β-carboline (THBC) & derivativesSynthetic Reaction MixtureGC-MSNot SpecifiedUsed to identify and quantify impurities and side-products in a synthetic route to N,N-dimethyltryptamine (DMT). researchgate.net

Computational and Theoretical Investigations of Molecular Behavior

Quantum Chemical Parameter Calculation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for this class of compounds.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For related β-carboline structures, geometry optimizations are typically performed using a basis set such as 6-311G(d,p) or 6-31+G(d). researchgate.netdergipark.org.tr The optimization process finds the minimum energy conformation of the molecule.

Following optimization, frequency analysis is conducted at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation.

The chemical reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of different solvents on the molecule's properties. researchgate.net Studies on related β-carboline derivatives have shown that increasing solvent polarity can affect quantum chemical parameters. nih.gov For instance, the dipole moment, polarizability, and solvation free energy of β-carboline have been observed to increase with the polarity of the solvent. nih.gov

The choice of basis set also plays a critical role in the accuracy of DFT calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets, such as 6-31+G(d,p) and 6-311++G(d,p), generally provide more accurate results but at a higher computational cost. researchgate.net For β-carboline derivatives, calculations have been performed with various basis sets to ensure the reliability of the predicted properties. researchgate.net

The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial quantum chemical parameter. A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. asianpubs.org For a series of 1-substituted 9-ethyl-βCCM derivatives, the energy gap was found to be a key indicator of their reactivity. researchgate.net

Global hardness (η) is another important descriptor of chemical reactivity, calculated from the energies of the HOMO and LUMO. Hard molecules have a large energy gap, making them less reactive, while soft molecules have a small energy gap and are more reactive. researchgate.net For the studied β-carboline derivatives, a lower global hardness value correlated with higher reactivity. researchgate.net

ParameterDescriptionSignificance
Energy Gap (ΔE) The difference in energy between the HOMO and LUMO.A smaller ΔE generally indicates higher reactivity.
Global Hardness (η) A measure of the molecule's resistance to change in its electron distribution.A lower η value suggests a "softer" and more reactive molecule.

This table provides a general overview of the significance of these parameters in the context of related β-carboline derivatives.

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. asianpubs.org Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and bonding within a molecule. researchgate.net

FMO analysis helps to identify the regions of a molecule that are most likely to be involved in chemical reactions. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic attack), while the LUMO represents the region to which an electron is most likely to be accepted (electrophilic attack). For related β-carboline derivatives, the distribution of the HOMO and LUMO across the molecule has been mapped to pinpoint potential reactive sites. researchgate.net

NBO analysis provides a more quantitative picture of electron distribution by calculating the charges on individual atoms. This information is valuable for understanding the electrostatic potential of the molecule and predicting sites susceptible to nucleophilic or electrophilic attack.

NBO analysis is particularly useful for investigating electron delocalization and intramolecular charge transfer (ICT). It examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. In studies of substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate, NBO analysis revealed significant π→π* and n→π* interactions that contribute to the stability of the molecule. nih.gov

The ability of a molecule to accept or donate electrons in a reaction, its charge transfer capability, can also be assessed using these computational methods. The electrophilicity index (ω) is a global reactivity descriptor that measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

AnalysisInformation GainedApplication
FMO Analysis Identifies HOMO and LUMO distributions.Predicts sites for nucleophilic and electrophilic attack.
NBO Analysis Quantifies atomic charges and orbital interactions.Elucidates electron delocalization and intramolecular charge transfer.

This table summarizes the applications of FMO and NBO analyses in understanding the chemical behavior of β-carboline derivatives.

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

GABAA Receptor Alpha-Subunit: The pyrido[3,4-b]indole, or β-carboline, scaffold is known to interact with the benzodiazepine (B76468) binding site on GABAA receptors, located at the interface between α and γ subunits. Molecular modeling studies on various β-carboline ligands have shown that substituents at specific positions are crucial for selectivity towards different α-subunits. For instance, studies on 3,6-disubstituted-β-carbolines indicate that substituents at the 6-position align well in a specific region of the pharmacophore model, which is expected to enhance selectivity for the α1 containing isoform. nih.gov Docking simulations of β-carbolines like DMCM (methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate) into cryo-EM structures of the human GABAAR α1β2γ2 subtype have provided detailed maps of the binding site. rcsb.orgsemanticscholar.org These studies help in understanding how different derivatives can achieve varying effects, from agonism to antagonism, based on their specific interactions within this pocket.

HIV-1 Reverse Transcriptase: HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the virus and a primary target for antiretroviral drugs. sums.ac.irmdpi.comnih.gov While specific docking studies for 1-ethyl-9H-pyrido[3,4-b]indole are not extensively detailed in the provided results, research on related derivatives highlights the potential for this scaffold to act as an inhibitor. For example, a novel series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives were synthesized and evaluated for their anti-HIV-1 activity. researchgate.net Molecular docking of these compounds with the HIV-1 RT protein (PDB ID: 1REV) was performed to understand their binding mechanism. researchgate.net Generally, inhibitors bind to either a nucleoside-binding site or a non-nucleoside allosteric pocket (NNRTI pocket). nih.gov The binding of NNRTIs, which are structurally diverse, relies on hydrophobic interactions with key residues such as Y181C, K103N, and Y188C. nih.gov

MDM2: The Mouse Double Minute 2 (MDM2) oncoprotein is a key negative regulator of the p53 tumor suppressor, making it an attractive target for cancer therapy. nih.gov Computational modeling has indicated that the pyrido[3,4-b]indole class of compounds can bind to the p53-binding pocket of MDM2. nih.govresearchgate.net For a derivative, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, docking studies suggested several key interactions within the MDM2 binding site. These include a hydrogen bond interaction involving the 6-methoxy group with Tyr106, hydrophobic interactions with Val93, Leu54, and Ile99, and pi-pi stacking interactions with Tyr100 and His96. nih.govresearchgate.net It was also noted that the presence of the N9 hydrogen is important for hydrogen bonding, as methylation of this position disrupted these key binding interactions. nih.govresearchgate.net

The stability of the ligand-receptor complex is quantified by its binding energy. For the pyrido[3,4-b]indole scaffold, these simulations provide insight into the forces driving the interaction. In studies of a potent anticancer derivative targeting MDM2, the total ligand-receptor interaction energy was calculated, along with its constituent parts. nih.gov This allows for a detailed understanding of the binding thermodynamics.

Interaction Energy TermValue (Kcal/mol)
Total Ligand-Receptor Interaction Energy -10.67
Ligand-Receptor Van der Waals Energy-8.50
Ligand-Receptor Electrostatic Energy0.03
Ligand-Receptor Hydrogen Bond Energy-0.69
Ligand-Receptor Solvation Free Energy-1.61
Table 1: Ligand-Receptor Interaction Energies for 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole with MDM2. Data sourced from Patil et al. (2017). nih.gov

Similarly, molecular docking studies of various β-carboline ligands with the GABAA receptor have yielded docking scores that reflect their binding affinity. For example, N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide showed a docking score of -9.59771 kcal/mole. eijppr.com

Mechanistic Studies of Excited State Proton Transfer Processes

Excited state proton transfer (ESPT) is a fundamental photochemical process that plays a role in many chemical and biological systems. researchgate.netmdpi.com Theoretical studies on the parent compound, 9H-pyrido[3,4-b]indole (norharmane), have been conducted to understand its ESPT mechanism. researchgate.netacs.org

Upon photoexcitation, the basicity of the pyridine (B92270) nitrogen and the acidity of the pyrrole (B145914) N-H group in the norharmane molecule increase. In the presence of a proton-donating/accepting partner like acetic acid, a multiple proton transfer can occur. researchgate.net Computational analysis exploring the potential energy curves confirms that the process is initiated by the protonation of the pyridine nitrogen, which subsequently opens the pathway for the ESPT reaction. researchgate.net Throughout this process, the ability of the acetate (B1210297) ion (AcO−) to act as a powerful proton acceptor is crucial. researchgate.net Similar water-assisted proton transfer mechanisms have also been investigated for related heterocyclic compounds, showing that solvent molecules can drastically reduce the energy barrier for the transfer. acs.org These studies, which analyze structural changes, infrared spectra, and charge redistribution, reveal the tendency and mechanism of the ESPT process. researchgate.net

In Silico Prediction of Molecular Properties and Druglikeness

In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its potential to be a successful drug, often referred to as "druglikeness". nih.govbiotechnologia-journal.org These predictions are frequently evaluated using frameworks like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria. nih.gov

For the pyrido[3,4-b]indole scaffold, various studies have performed in silico predictions. researchgate.netmdpi.com These analyses help in the early stages of drug development to prioritize compounds with favorable pharmacokinetic profiles. nih.gov The predicted properties for the specific compound this compound are summarized below.

PropertyPredicted ValueLipinski's Rule of Five Guideline
Molecular Weight196.25 g/mol < 500
LogP (Octanol-water partition coefficient)3.1≤ 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors2≤ 10
Total Polar Surface Area (TPSA)28.1 ŲN/A
Table 2: Predicted Molecular Properties and Druglikeness for this compound. These values are computationally derived and may vary slightly between different prediction software.

The data indicates that this compound adheres to Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties.

Molecular Mechanisms of Biological Activity and Interactions

Enzyme Modulation and Inhibition Studies

The interaction of 1-ethyl-9H-pyrido[3,4-b]indole with key enzyme systems, particularly those involved in neurotransmitter metabolism, has been a focus of research.

Monoamine Oxidase (MAO) Inhibition Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the degradation of monoamine neurotransmitters. mdpi.com Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin (B10506) and dopamine (B1211576) in the brain. Studies have identified this compound as an inhibitor of monoamine oxidase. nih.gov

An in silico approach followed by enzymatic assays identified 1-ethyl-β-carboline as one of the positive hits for MAO inhibition among a selection of tobacco compounds. nih.gov Specifically, it was found to inhibit the human MAO-A enzyme. nih.gov While other β-carbolines like harman (B1672943) and norharman are known reversible MAO inhibitors, the reversibility of 1-ethyl-β-carboline's inhibition has not been definitively established. nih.gov Research has shown that this compound, along with other MAO-A inhibitors, can attenuate the activity of the human dopamine transporter (DAT) and consequently dopamine uptake. nih.gov

CompoundTarget EnzymeIC50 Value (µM)Reference
1-ethyl-β-carbolineHuman MAO-ANot specified in provided text nih.gov
HarmanHuman MAO-ANot specified in provided text nih.gov
NorharmanHuman MAO-A & MAO-BNot specified in provided text nih.gov
HarmalineHuman MAO-ANot specified in provided text nih.gov

Cytochrome P450 Inhibition Pathways

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide variety of compounds, including drugs and toxins. biomolther.org Some β-carboline derivatives, such as harmane and norharmane, have been shown to inhibit CYP enzymes like CYP1A1. While specific studies detailing the complete inhibition pathways of this compound on various cytochrome P450 isoforms are not extensively covered in the provided search results, the potential for interaction exists given its structural similarity to other CYP-inhibiting β-carbolines. The metabolism of harmane to harmine (B1663883) in the liver suggests the involvement of the cytochrome P450 system. nih.gov

Receptor Binding and Modulation Investigations

This compound interacts with several key receptor systems in the central nervous system, influencing their activity.

Serotonin Receptor Modulation

Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the target of a wide variety of drugs. nih.gov Research has shown that β-carbolines can interact with serotonin receptors. smolecule.com A large series of β-carbolines were found to bind with modest affinity to 5-HT2A receptors, with the affinity being dependent on ring substituents and saturation. nih.gov However, these β-carbolines displayed little to no affinity for 5-HT1A receptors. nih.gov While specific binding affinities of this compound for various serotonin receptor subtypes are not detailed in the provided results, the general class of β-carbolines shows a clear interaction profile with this receptor family. For instance, some synthetic 1-aryl-β-carbolines have shown potent activity against 5-HT2B and 5-HT2C receptors. acs.org

GABAA Receptor Interactions and Inverse Agonism

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a target for benzodiazepines and other psychoactive compounds. nih.gov β-carbolines are known to bind with high affinity to the benzodiazepine (B76468) binding site of the GABAA receptor. nih.gov Some β-carbolines act as inverse agonists, producing effects opposite to those of agonists like benzodiazepines. For example, DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) acts as a negative allosteric modulator. nih.gov

Studies have shown that certain β-carbolines can potentiate GABAA receptor responses. frontiersin.orgnih.gov For instance, β-CCE (ethyl 9H-pyrido[3,4-b]indole-3-carboxylate), a structurally related compound, has a moderate potentiating effect on the GABAA receptor in oligodendrocytes. frontiersin.orgnih.gov The interaction of β-carbolines with the GABAA receptor can be complex, with some compounds potentially acting at more than one modulatory site. nih.gov

CompoundReceptorEffect
β-carbolinesGABAA (benzodiazepine site)High-affinity binding. nih.gov
DMCMGABAANegative allosteric modulator. nih.gov
β-CCEGABAA (in oligodendrocytes)Moderate potentiation. frontiersin.orgnih.gov

Aminergic G Protein-Coupled Receptor Modulation

Aminergic G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are activated by biogenic amines and are crucial for a wide range of physiological processes. nih.govmdpi.com This family includes adrenergic, dopamine, and histamine (B1213489) receptors. google.com Pyrido[3,4-b]indole derivatives have been investigated for their potential to modulate these receptors. google.com These compounds are considered for their potential in treating conditions where modulation of aminergic GPCRs is beneficial. google.comgoogle.com The binding site for aminergic GPCRs is located within the transmembrane region of the receptor. nih.gov While the specific modulation of various aminergic GPCRs by this compound is not extensively detailed in the provided search results, the broader class of pyrido[4,3-b]indole and pyrido[3,4-b]indole derivatives are noted as modulators of these receptors. google.com

Interactions with Nucleic Acids and DNA Intercalation

Derivatives of the 9H-pyrido[3,4-b]indole scaffold have demonstrated the ability to interact with nucleic acids, including both DNA and RNA. This interaction can affect the stability and function of these crucial macromolecules. The planar, tricyclic ring system of the β-carboline structure is well-suited for intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. nih.gov This insertion can lead to a variety of cellular consequences, including the disruption of DNA replication and transcription, which are fundamental processes for cell survival and proliferation.

The intercalative binding mode is supported by studies on related β-carboline compounds. For instance, harmane, a structurally similar alkaloid, is known to intercalate into DNA, particularly at GC-rich regions. nih.govmdpi.com This interaction can lead to DNA damage and the inhibition of enzymes such as topoisomerases, which are vital for managing DNA topology during replication and transcription. nih.govmdpi.com An increase in the viscosity of a DNA solution upon the addition of a compound is a strong indicator of an intercalative binding mode, as the DNA helix must lengthen to accommodate the inserted molecule. nih.gov

The ability of this compound and its derivatives to bind to DNA and potentially inhibit critical enzymes involved in DNA processing highlights a significant mechanism through which they can exert cytotoxic effects, particularly relevant in the context of cancer research. nih.gov

Modulation of Cellular Pathways

This compound and its related compounds exert their biological effects by modulating a variety of cellular signaling pathways. These pathways are integral to cellular function and their dysregulation is often implicated in disease.

Certain derivatives of the pyrido[4,3-b]indole scaffold, a structural isomer of pyrido[3,4-b]indole, have been identified as modulators of calcium cellular pathways. google.com Specifically, they can act as blockers of glutamate-induced transport of calcium ions. google.com The regulation of intracellular calcium homeostasis is critical for neuronal function and survival. google.com Pathological conditions can lead to an irreversible opening of mitochondrial pores, disrupting this balance and contributing to neurotoxicity. google.com By inhibiting the specific uptake of calcium ions through channels associated with glutamate (B1630785) receptors, these compounds demonstrate potential for neuroprotection. google.com

Table 1: Investigated Activity of Pyridoindole Derivatives on Calcium Ion Transport

Compound TypeMechanism of ActionPotential Application
Fluoro-containing pyrido[4,3-b]indole derivativesBlockers of glutamate-induced transport of calcium ionsNeuroprotection, treatment of neurological and neurodegenerative diseases

This table is based on findings related to the broader class of pyridoindoles.

A significant area of research for 9H-pyrido[3,4-b]indole derivatives is their ability to influence the cell cycle and induce apoptosis (programmed cell death), particularly in cancer cells. Some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. mdpi.com For instance, certain β-carboline derivatives have been observed to arrest the cell cycle at the S phase or the G2/M phase. mdpi.comresearchgate.net

Apoptosis induction is a key mechanism for the anticancer activity of these compounds. frontiersin.org This can be triggered through intrinsic pathways, which often involve the depolarization of the mitochondrial membrane potential and the activation of caspases, a family of proteases that execute the apoptotic process. researchgate.net Studies have shown that derivatives of 9H-pyrido[3,4-b]indole can induce apoptosis in various cancer cell lines, including breast cancer and hepatocellular carcinoma. researchgate.netfrontiersin.org The B-cell lymphocyte/leukemia-2 (BCL-2) family of proteins, which are key regulators of apoptosis, are often targeted by these compounds. ekb.eg

Table 2: Effects of 9H-Pyrido[3,4-b]indole Derivatives on Cell Cycle and Apoptosis

Compound DerivativeCell LineEffect
Unspecified 9H-pyrido[3,4-b]indole derivativesBreast Cancer, Colon Cancer, MelanomaPotent antiproliferative activity, induces apoptosis.
Hybrid CHC (β-carboline and N-Hydroxyacrylamide)Bel7402/5-FU (Hepatocellular Carcinoma)Promotes apoptosis and cell cycle arrest. frontiersin.org
β-carboline-based N-heterocyclic carbenesMDA-MB-231 (Breast Cancer)Leads to G2/M phase cell cycle arrest and induction of apoptosis. researchgate.net

Indole (B1671886) derivatives, including the 9H-pyrido[3,4-b]indole scaffold, are recognized for their antioxidant properties. researchgate.nettandfonline.com They can act as free radical scavengers, neutralizing reactive oxygen species (ROS) that can cause damage to vital biomolecules like lipids, proteins, and DNA. tandfonline.com This oxidative damage is implicated in a wide range of diseases, including neurodegenerative disorders and cancer. tandfonline.com

The antioxidant activity of these compounds has been demonstrated in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net Some derivatives have shown significant radical scavenging potential, comparable to standard antioxidants like ascorbic acid. researchgate.net The mechanism of action is believed to involve the ability of the indole moiety to donate electrons and stabilize free radicals. Furthermore, these compounds can modulate enzymatic pathways involved in oxidative metabolism and increase the activity of endogenous antioxidant enzymes.

Table 3: Antioxidant Activity of Indole and Pyridoindole Derivatives

Compound TypeAssayFinding
1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole derivativesDPPH radical scavengingSignificant radical scavenging potential. researchgate.net
N-substituted indole-2-carboxamidesSuperoxide anion scavengingHalogenated derivatives showed high inhibitory effects. tandfonline.comtandfonline.com
Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoateDPPH radical scavengingEffectively neutralizes free radicals.

Certain derivatives of the β-carboline family have demonstrated anti-inflammatory effects in neuronal cells. This is a crucial aspect of their neuroprotective properties, as neuroinflammation is a key contributor to the pathology of neurodegenerative diseases. The mechanism of action involves the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways associated with neurodegeneration. By mitigating the inflammatory response, these compounds can help to protect neurons from damage and improve their survival.

A compelling area of investigation for 8-aryl-substituted and 8-heteroaryl-substituted 9H-pyrido[3,4-b]indoles is their ability to stimulate chondrogenesis and the synthesis of the cartilage matrix. justia.comgoogle.com Chondrogenesis is the process by which cartilage is developed from mesenchymal stem cells. nih.gov This process is critical for both initial skeletal development and the repair of cartilage damage in adults. nih.govgoogle.com

Compounds that can promote the differentiation of mesenchymal stem cells into chondrocytes and stimulate these cells to produce the components of the cartilage matrix, such as collagen and proteoglycans, hold promise for the treatment of cartilage disorders like osteoarthritis. justia.comnih.govgoogle.com Research has shown that certain 9H-pyrido[3,4-b]indole derivatives can influence anabolic activities in favor of cartilage formation. google.com This is a significant finding, as the breakdown of articular cartilage is a hallmark of osteoarthritis. researchgate.net

Neurite Outgrowth and Neurogenesis Promotion

The promotion of neurite outgrowth and neurogenesis represents a significant therapeutic strategy for addressing neurodegenerative diseases and neuronal injury. nih.gov Neurogenesis is the process of generating new nerve cells from neural stem cells (NSCs), a process crucial during embryonic development and continuing in specific regions of the adult brain. google.commdpi.com Neurite outgrowth, the extension of axons and dendrites from neurons, is fundamental for establishing neural connectivity. nih.govgoogle.com

Research into β-carboline compounds, the chemical family to which this compound belongs, has indicated their potential to influence these processes. acs.org Derivatives of the parent structure, 9H-pyrido[3,4-b]indole, are noted for their diverse biological activities, which include neuroprotective and neurogenic actions. acs.org

The therapeutic potential of pyrido[3,4-b]indole derivatives in the context of neuronal disorders is linked to their ability to stimulate neurite outgrowth and promote neurogenesis. google.comgoogle.com The underlying molecular mechanism for this class of compounds is often associated with the modulation of aminergic G protein-coupled receptors. google.comgoogle.com The stimulation of such pathways is considered beneficial for conditions where synapse loss and neuronal damage are prevalent, including various neurodegenerative diseases. google.com While the broader class of pyrido[3,4-b]indoles is implicated in these neurotrophic effects, specific research detailing the activity of this compound in promoting neurite extension or neurogenesis is less defined in the available literature. However, studies on closely related indole derivatives have demonstrated promotion of neurite outgrowth through mechanisms like the inhibition of histone deacetylase 6 (HDAC6), which leads to an increase in α-tubulin acetylation, a key factor in microtubule dynamics and neurite extension. researchgate.net

The following table summarizes research findings on related pyridoindole derivatives, illustrating the methodologies used to evaluate neurogenesis and neurite outgrowth promotion.

Table 1: Research Findings on Neurogenesis and Neurite Outgrowth for Pyridoindole Derivatives

Compound Class Assay/Model Key Findings Potential Mechanism of Action Reference
Pyrido[3,4-b]indole Derivatives General Therapeutic Application Compounds are explored for promoting neurogenesis and enhancing neurotrophic effects. Modulation of aminergic G protein-coupled receptors. google.comgoogle.com
(±)-cis ethyl 8-methoxy-6-methyl-3,4,4a,5,9bH-hexahydro-1H-pyrido[4,3-b]indole-2-carboxylate Chronic Mild Stress (CMS) Rat Model Significantly increased the number of SOX2-positive neural stem cells in the hippocampal dentate gyrus. Not specified; linked to antidepressant-like effects. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Modifications with Biological Potency and Selectivity

SAR studies are crucial for optimizing the therapeutic potential of the pyrido[3,4-b]indole core. These investigations have demonstrated that even minor structural alterations can lead to significant changes in biological activity, with potency varying by over 600-fold in some cases. nih.gov For instance, in the pursuit of anticancer agents, a series of novel pyrido[3,4-b]indoles were synthesized and evaluated against a broad range of human cancer cell lines. nih.govresearchgate.net The results showed a clear SAR, with compounds exhibiting antiproliferative IC₅₀ values ranging from as low as 80 nM to over 50 µM. nih.gov

This research identified derivatives with potent, broad-spectrum anticancer activity against aggressive cancers like metastatic pancreatic cancer, triple-negative breast cancer, and melanoma. nih.govresearchgate.net Similarly, SAR studies on derivatives aimed at combating HIV-1 revealed that specific modifications could significantly enhance antiviral efficacy. researchgate.net The selectivity of these compounds is also a key consideration, with studies showing evidence of selectivity towards cancer cells compared to normal cells, a critical factor for developing safer therapeutics. nih.gov

Impact of Substituents on the Indole (B1671886) and Pyridine (B92270) Ring Systems

The substitution pattern on both the indole and pyridine rings of the pyrido[3,4-b]indole nucleus is a primary determinant of biological activity.

In anticancer research, substitutions at the C1 and C6 positions have been shown to be particularly impactful. One of the most potent compounds identified in a study was 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole , which combined a bulky aromatic group at C1 with an electron-donating methoxy (B1213986) group at C6. nih.govresearchgate.net This compound displayed the highest potency with IC₅₀ values as low as 80 nM against breast cancer cells. nih.gov Computational studies suggest the 6-methoxy group may form a hydrogen bond with the target protein, while the C1 substituent engages in hydrophobic and pi-pi stacking interactions. nih.gov

In the context of anti-HIV agents, SAR studies of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives indicated that anti-HIV-1 activity was favored by the presence of an electron-withdrawing group at position 4 of the thiophene (B33073) ring and electron-donating groups at positions 2 and 3. researchgate.net

The following table summarizes the antiproliferative activity of selected pyrido[3,4-b]indole derivatives, highlighting the influence of substituents.

CompoundC1-SubstituentC6-SubstituentTarget Cancer Cell LineIC₅₀ (µM)Source
111-NaphthylMethoxyBreast (MDA-MB-468)0.08 nih.gov
111-NaphthylMethoxyColon (HCT116)0.13 nih.gov
111-NaphthylMethoxyMelanoma (A375)0.13 nih.gov
111-NaphthylMethoxyPancreatic (MIA PaCa-2)0.20 nih.gov
7g (anti-HIV)Thiophen-2-yl with specific substitutions-HIV-10.53 researchgate.net

Influence of N-Substitution (e.g., N9-position) on Interaction and Activity

For example, in the development of MDM2 inhibitors for cancer therapy, docking studies revealed that an N9-methyl group disrupted crucial binding interactions, including the hydrogen bond involving the N9 hydrogen, leading to decreased activity. nih.govresearchgate.net Conversely, in other contexts, N9 substitution is used to modulate properties or attach other functional moieties. Studies on antimalarial agents have explored the alkylation of the N9 position with various side chains, including propargyl groups, to create hybrid molecules. mdpi.com Research has shown that derivatives obtained by substitution at position 9 are among the most active antimalarial compounds. mdpi.com

Furthermore, computational studies comparing N9-H, N9-CH₃, and N9-C₂H₅ derivatives showed that increasing the alkyl chain length at this position slightly decreases the energy gap, which can correlate with increased chemical reactivity. dergipark.org.tr The effect of an N-ethyl group at the N9 position has also been specifically investigated, demonstrating that this position is a key site for synthetic modification to alter biological profiles. beilstein-journals.org

N9-SubstituentEffect on Activity/InteractionTherapeutic AreaSource
-H (unsubstituted)Essential for H-bond interactions with MDM2 target.Anticancer nih.gov
-CH₃ (Methyl)Disrupts H-bond interactions with MDM2, reducing anticancer activity.Anticancer nih.govresearchgate.net
-C₂H₅ (Ethyl)Increases chemical reactivity compared to N9-H. Investigated for modifying biological profiles.General/Fluorescence beilstein-journals.orgdergipark.org.tr
Propargyl / Other alkyl chainsUsed as a linker for creating potent antimalarial hybrid molecules.Antimalarial mdpi.com

Stereochemical Considerations in Pharmacological Profiling

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the pharmacological profiling of pyrido[3,4-b]indole derivatives, particularly for non-aromatic or reduced versions like the tetrahydro-β-carbolines (THβCs). The specific stereoisomeric form of a compound can dictate its binding affinity and efficacy.

A prominent example is seen in the development of antimalarial agents based on the THβC scaffold. Subsequent investigations into the antimalarial compound 1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium-3-carboxylate revealed that the (1R,3S)-configuration was essential for its biological activity. vt.edu Other stereoisomers were found to be significantly less potent. vt.edu This highlights that the precise spatial orientation of the substituents at chiral centers (like C1 and C3 in THβCs) is paramount for effective interaction with the parasitic target. vt.eduunimi.it When synthesizing derivatives with multiple chiral centers, the resulting products are often mixtures of diastereomers, which must be separated and individually tested to identify the most active configuration. unimi.it

Principles of Molecular Hybridization for Enhanced Activity

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. This approach aims to create compounds with improved affinity, better selectivity, or a dual mode of action. The pyrido[3,4-b]indole scaffold is an excellent candidate for this strategy.

Researchers have designed and synthesized hybrid molecules by linking the β-carboline core to other biologically active moieties. beilstein-journals.orgaablocks.com

β-Carboline-Piperazine Hybrids : In one study, the β-carboline nucleus was hybridized with substituted piperazine (B1678402) moieties to develop new anti-leishmanial agents. aablocks.com The piperazine fragment is a known privileged structure in medicinal chemistry, and its combination with the β-carboline core led to compounds with significant activity. aablocks.com

Carbazole-Pyridoindole Hybrids : Another example is the creation of complex hybrids combining carbazole (B46965) and pyridoindole structures, such as 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole . smolecule.com This design strategy aims to leverage the DNA-intercalating properties of the β-carboline subunit while potentially enhancing metabolic stability and solubility through the carbazole portion. smolecule.com

This principle allows for the generation of unique molecular architectures with potentially synergistic or additive effects, tailored for specific therapeutic targets. beilstein-journals.org

Biological Activity Spectrum in in Vitro Research Models

Antiviral Activity Investigations

The antiviral potential of 1-ethyl-9H-pyrido[3,4-b]indole and its derivatives has been a subject of scientific inquiry, with studies exploring its efficacy against different viruses.

Derivatives of 9H-pyrido[3,4-b]indole have been identified as potential agents against the Human Immunodeficiency Virus-1 (HIV-1). Research has focused on the synthesis and evaluation of these compounds for their ability to inhibit HIV-1 replication. Structure-activity relationship (SAR) studies are crucial in this context, as they help in understanding how modifications to the chemical structure can enhance antiviral potency.

For instance, a series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives were synthesized and tested for their inhibitory effects on HIV-1. researchgate.net One particular compound from this series demonstrated significant anti-HIV activity, inhibiting the p24 antigen expression in an acute HIV-1IIIB infected cell line (C8166) with a 50% effective concentration (EC50) of 1.1 μM. researchgate.net SAR studies indicated that anti-HIV-1 activity was favored by the presence of an electron-withdrawing group at position 4 and electron-donating groups at positions 2 and 3. researchgate.net

It is important to note that while some non-nucleoside reverse transcriptase inhibitors (NNRTIs) primarily target the reverse transcription process, others can interfere with different stages of the HIV-1 replication cycle, such as viral entry or the processing of Gag-Pol polyproteins. nih.gov

Table 1: Anti-HIV-1 Activity of a 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole Derivative

Cell Line Parameter Measured EC50

The therapeutic potential of pyrido[3,4-b]indole derivatives extends to the Herpes Simplex Virus-1 (HSV-1). A study reported that harmaline, which is 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole, exhibited potent anti-HSV-1 activity against both wild-type and clinical isolates of the virus. innovareacademics.infrontiersin.org The mechanism of action involves the recruitment of lysine-specific demethylase-1 (LSD1) and binding to the IE complex on the ICP0 promoter, leading to a decrease in the expression of essential viral proteins ICP4 and ICP27. frontiersin.org

Anticancer and Antiproliferative Activity in Cell Lines

The cytotoxic and antiproliferative effects of this compound and related compounds have been extensively studied in various cancer cell lines, revealing multiple mechanisms of action.

Research has shown that derivatives of 9H-pyrido[3,4-b]indole can induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the activation of caspases, a family of proteases that play a essential role in the apoptotic pathway. For example, certain β-carboline derivatives have been found to induce apoptosis in Sf9 insect cells, with a notable increase in the apoptotic rate compared to controls. mdpi.com This was accompanied by the activation of Sf-caspase-1. mdpi.com

In human cancer cells, the induction of apoptosis by pyrido[2,3-b]indole derivatives involves the intrinsic apoptotic pathway. This is characterized by the disruption of mitochondrial integrity, leading to the release of cytochrome c, activation of caspases-9 and -3, and cleavage of PARP. Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating the pro-apoptotic protein Bax.

In addition to inducing apoptosis, this compound derivatives have been observed to cause cell cycle arrest in cancer cells, preventing their proliferation. A prominent mechanism is the arrest of the cell cycle in the G2/M phase. researchgate.netresearchgate.net This effect has been observed in various cancer cell lines, including breast cancer. researchgate.net

The G2/M arrest is often linked to the disruption of cellular processes essential for mitosis. For instance, some β-carboline-based compounds have been shown to induce G2/M phase cell cycle arrest, which is a key pharmacological feature of their anticancer activity. researchgate.netresearchgate.net This arrest prevents the cancer cells from dividing and proliferating. frontiersin.orgharvard.edu

Table 2: Effect of a β-carboline Derivative on Cell Cycle Distribution in IMR90 Cells

Treatment % G1 Phase % S Phase % G2/M Phase
Control 65 25 10
pri-miR-34a 80 10 10
pri-miR-34b/c 78 12 10

Data derived from a study on miR-34 family miRNAs which can mediate growth arrest. researchgate.net

Derivatives of 9H-pyrido[3,4-b]indole have demonstrated potent and broad-spectrum antiproliferative activity against a range of human cancer cell lines. researchgate.netnih.gov This includes difficult-to-treat cancers such as pancreatic, triple-negative breast, lung, colon, and melanoma. researchgate.netnih.gov

Structure-activity relationship studies have been instrumental in identifying potent derivatives. For example, a study on new pyrido[3,4-b]indole derivatives revealed that a 1-naphthyl substitution at the C1 position combined with a methoxy (B1213986) group at C6 resulted in the best antiproliferative activity. nih.gov The most potent compound in this series exhibited IC50 values as low as 80 nM for breast cancer cells, 130 nM for colon and melanoma cells, and 200 nM for pancreatic cancer cells. nih.gov These findings highlight the potential of this chemical scaffold in the development of new anticancer agents. researchgate.netnih.gov

Table 3: Antiproliferative IC50 Values of a Potent Pyrido[3,4-b]indole Derivative

Cancer Cell Line IC50 (nM)
Breast Cancer 80
Colon Cancer 130
Melanoma 130

Antimicrobial Activity

The antimicrobial potential of this compound and its derivatives has been investigated against a range of bacterial and fungal species.

Antibacterial Efficacy

Derivatives of the parent compound have demonstrated notable antibacterial action. For instance, indole (B1671886) derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. humanjournals.com Specifically, certain substituted indole compounds have exhibited significant inhibitory effects against Staphylococcus aureus and E. coli. rjptonline.org The antibacterial activity is often attributed to the core indole nucleus, and modifications to this structure can lead to enhanced potency. nih.gov

Bacterial StrainActivityReference
Staphylococcus aureusSignificant inhibitory effect rjptonline.org
Escherichia coliSignificant inhibitory effect rjptonline.org

Antifungal Efficacy

In the realm of antifungal research, β-carboline alkaloids and their derivatives have shown promise. nih.gov Studies have demonstrated that these compounds can exhibit broad-spectrum fungicidal activity. nih.gov For example, certain indole derivatives have been found to be active against Candida albicans and Candida krusei, with some compounds showing efficacy comparable to or greater than the standard drug fluconazole. turkjps.org The structure-activity relationship is crucial, as specific substitutions on the β-carboline ring can significantly influence the antifungal potency. nih.gov

Fungal StrainActivityReference
Candida albicansActive turkjps.org
Candida kruseiActive, in some cases more effective than fluconazole turkjps.org

Anti-parasitic Activity

The efficacy of this compound and related compounds has been explored against several parasitic protozoa.

Antimalarial Investigations

The β-carboline scaffold is a recognized "privileged structure" in the discovery of new antimalarial agents. nih.gov Derivatives of 9H-pyrido[3,4-b]indole have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com Research has shown that certain substituted β-carbolines can inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum at low micromolar to nanomolar concentrations. mdpi.comnih.gov

Parasite StrainActivityReference
Plasmodium falciparum (W2, chloroquine-resistant)Active in low micromolar range nih.govnih.gov
Plasmodium falciparum (3D7, CQ-sensitive)Active in low nanomolar range mdpi.com
Plasmodium falciparum (Dd2, multi-drug resistant)Active in low nanomolar range mdpi.com
Plasmodium berghei (NK-65)Considerable in vitro activity nih.govacs.org

Anti-leishmanial Mechanisms

Derivatives of 9H-pyrido[3,4-b]indole have shown significant in vitro activity against different species of Leishmania, the causative agent of leishmaniasis. aablocks.comresearchgate.net Studies have investigated the efficacy of these compounds against both the promastigote and amastigote forms of the parasite, including Leishmania donovani and Leishmania infantum. aablocks.comresearchgate.net One of the proposed mechanisms of action for some anti-leishmanial compounds is the generation of reactive oxygen species (ROS). researchgate.netplos.org The production of ROS can induce oxidative stress within the parasite, leading to mitochondrial dysfunction and ultimately cell death. plos.org

Parasite StrainActivity/MechanismReference
Leishmania infantum (promastigotes and amastigotes)Significant inhibition aablocks.comresearchgate.net
Leishmania donovani (promastigotes and amastigotes)Significant inhibition aablocks.comresearchgate.net
Leishmania major (promastigotes)Generation of reactive oxygen species (ROS) researchgate.net

Neurobiological Effects in Research Paradigms

In addition to its antimicrobial and anti-parasitic properties, this compound has been investigated for its effects on the central nervous system. As a β-carboline, it belongs to a class of compounds known to interact with various neuroreceptors and enzymes.

Research has identified this compound as an inhibitor of monoamine oxidase A (MAO-A). nih.gov MAO-A is a key enzyme in the degradation of neurotransmitters like serotonin (B10506) and dopamine (B1211576). ontosight.ai Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain. Furthermore, derivatives of the parent compound harmine (B1663883), which shares the same core structure, have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. tandfonline.com

Biological TargetEffectReference
Monoamine Oxidase A (MAO-A)Inhibition nih.gov
Acetylcholinesterase (AChE)Inhibition (by derivatives) tandfonline.com

Neuroprotective Properties and Neuronal Survival

The neuroprotective potential of the β-carboline class of compounds, to which this compound belongs, has been noted in several in vitro models of neurodegeneration. Studies on various derivatives have indicated an ability to improve the survival rates of cultured neurons when exposed to neurotoxic agents. This protective effect is often linked to the mitigation of cellular damage and the inhibition of apoptotic pathways.

While research on the broader family of β-carbolines is promising, specific investigations into the neuroprotective effects of this compound are still emerging. The general findings for the compound class, however, suggest a potential for preserving neuronal integrity in the face of stressors. For instance, studies on other indole-based compounds have demonstrated protection against cytotoxicity induced by factors like the amyloid-beta peptide in neuroblastoma cell lines. mdpi.com Derivatives of the related pyrido[3,4-b]indole structure are also investigated for their potential to modulate gene expression related to neuronal survival.

Table 1: Summary of Observed In Vitro Neuroprotective Effects for the β-Carboline Class This table summarizes findings for the general class of β-carboline derivatives, providing context for the potential activity of this compound.

Research ModelObserved EffectReference Compound Class
Cultured neurons exposed to neurotoxinsImproved neuronal survival ratesβ-carboline derivatives
Cultured neurons exposed to neurotoxinsReduced markers of apoptosisβ-carboline derivatives
SH-SY5Y neuroblastoma cellsProtection against Aβ-induced cytotoxicityIndole-phenolic derivatives mdpi.com
-Potential modulation of gene expression related to neuronal function9H-pyrido[3,4-b]indole

Modulation of Neurotransmitter Systems

More specific in vitro data exists for the interaction of this compound with components of neurotransmitter systems. This compound has been identified as an inhibitor of monoamine oxidase A (MAO-A), a crucial enzyme in the metabolic pathways of monoamine neurotransmitters such as serotonin and dopamine. nih.gov The inhibition of MAO-A leads to a decrease in the degradation of these neurotransmitters, which can alter their effective concentrations.

In one study, this compound (referred to as 1-ethyl-β-carboline) was one of four compounds out of a larger tested group that successfully inhibited the human MAO-A enzyme. nih.gov The inhibitory potency was quantified, providing a clear measure of its activity at this specific molecular target. nih.gov Furthermore, research indicates that this compound, along with other MAO inhibitors found in tobacco, can modulate dopamine balance through interaction with the dopamine transporter. nih.gov The β-carboline class of compounds is known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors, which is critical for their pharmacological effects. researchgate.netsmolecule.com

Table 2: In Vitro Activity of this compound on Neurotransmitter System Components

Molecular TargetCompoundActivityIC₅₀ Value
Monoamine Oxidase-A (MAO-A)This compoundInhibition0.9 µM nih.gov
Dopamine TransporterThis compoundModulationNot Specified nih.gov

Natural Occurrence and Biosynthesis

Identification in Biological Sources (e.g., Plants, Human Tissues)

1-ethyl-9H-pyrido[3,4-b]indole has been specifically identified in several biological sources. Research has documented its presence in plant species belonging to the Simaroubaceae family, commonly known as the quassia family. naturalproducts.net Notably, it has been isolated from Hannoa klaineana and Quassia undulata. naturalproducts.net Beyond the plant kingdom, this compound has also been found in the marine bryozoan, Costaticella bicuspis. naturalproducts.net

While the direct identification of this compound in human tissues is not extensively documented in the provided research, related β-carboline alkaloids are known to occur in mammalian systems. For instance, harmane (1-methyl-9H-pyrido[3,4-b]indole), a closely related analog, has been detected in human blood. nih.gov The presence of these related compounds suggests that pathways for the formation and processing of β-carbolines exist within the human body.

Table 1: Documented Natural Sources of this compound

Kingdom Phylum Family Genus Species
Plantae Streptophyta Simaroubaceae Hannoa Hannoa klaineana
Plantae Streptophyta Simaroubaceae Quassia Quassia undulata

Potential Biosynthetic Pathways of Naturally Occurring Analogs

The biosynthesis of β-carboline alkaloids is generally understood to proceed through the Pictet-Spengler reaction. rsc.org This fundamental biochemical reaction involves the condensation of an indole-containing amine, such as tryptamine (B22526) or tryptophan, with an aldehyde or an α-keto acid. rsc.org

In the context of 1-substituted β-carbolines, the pathway begins with the reaction between tryptamine and a specific aldehyde. cdnsciencepub.com The initial condensation forms a Schiff base intermediate. Subsequently, an intramolecular cyclization occurs, where the electron-rich indole (B1671886) ring attacks the electrophilic carbon of the imine group, leading to the formation of a new six-membered ring and establishing the core tetrahydro-β-carboline structure. cdnsciencepub.com The final step to yield the fully aromatic β-carboline, such as this compound, involves an oxidation process that aromatizes the newly formed pyridine (B92270) ring. rsc.org

For the specific biosynthesis of this compound, the likely precursors are tryptamine and propionaldehyde (B47417) (or its biochemical equivalent, such as pyruvic acid which can be decarboxylated). The condensation of these two molecules, followed by cyclization and subsequent oxidation, would yield the final ethyl-substituted β-carboline structure. This pathway is analogous to the formation of other 1-alkyl β-carbolines, such as harmane, where acetaldehyde (B116499) is the aldehyde precursor. rsc.org

Research and Development Perspectives

Strategies for Identifying Promising Chemical Entities

The identification of promising chemical entities within the β-carboline class, including derivatives of 1-ethyl-9H-pyrido[3,4-b]indole, relies on a multifaceted approach that integrates traditional knowledge with modern scientific techniques. Historically, many bioactive compounds were discovered through the study of natural products, and this remains a vital strategy. nih.gov Alkaloids, such as those found in plants of the Peganum harmala species, have long been recognized for their medicinal properties and serve as a rich source for the discovery of new therapeutic agents. nih.govacs.orgnih.gov

A primary strategy involves the screening of crude plant extracts and isolated natural compounds for biological activity. uliege.be For instance, the antiplasmodial activity of various Strychnos species has been evaluated, leading to the identification of promising compounds against Plasmodium falciparum, the parasite responsible for malaria. uliege.be This initial screening provides a basis for selecting compounds with desired pharmacological activities for further investigation.

Once a lead compound is identified, medicinal chemistry strategies are employed to synthesize a library of derivatives. beilstein-journals.orgnih.gov This involves making systematic structural modifications to the core scaffold of this compound to explore the structure-activity relationship (SAR). nih.govnih.gov For example, substitutions at various positions of the pyrido[3,4-b]indole ring system can be systematically varied to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The synthesis of these derivatives can be achieved through various established methods, including the Pictet-Spengler reaction followed by oxidation. nih.govnih.gov

Another key strategy is the use of molecular hybridization, which involves combining the structural features of two or more known bioactive molecules to create a new hybrid compound with potentially enhanced or novel activities. aablocks.com This approach has been used to design β-carboline-piperazine hybrid molecules with the aim of developing new anti-leishmanial agents. aablocks.com

The evaluation of these newly synthesized compounds involves a battery of in vitro and in vivo assays. Initial cytotoxicity screening against various cell lines, including cancer cells and normal cells, helps to identify compounds with potent and selective activity. nih.govbohrium.com For infectious diseases, compounds are tested against the specific pathogens, such as Leishmania donovani or HIV. nih.govnih.gov Promising candidates from these initial assays are then subjected to more detailed mechanistic studies to understand how they exert their biological effects.

Computational Screening in Compound Discovery and Optimization

Computational screening, also known as in silico screening, has emerged as a powerful and indispensable tool in the discovery and optimization of novel compounds, including derivatives of this compound. beilstein-journals.orgmdpi.commdpi.com This approach utilizes computer models and algorithms to predict the biological activity and physicochemical properties of chemical entities, thereby accelerating the drug discovery process and reducing costs. mdpi.comnih.gov

Two primary strategies are employed in computational screening: structure-based and ligand-based approaches. beilstein-journals.org Structure-based virtual screening involves docking a library of compounds into the three-dimensional structure of a biological target, such as an enzyme or receptor, to predict binding affinity and mode of interaction. beilstein-journals.orgnih.gov This method is particularly useful when the crystal structure of the target protein is known. For instance, β-carboline derivatives have been docked into the active sites of targets like cyclin-dependent kinase 2 (CDK2) and various Plasmodium falciparum proteins to identify potential anticancer and antimalarial agents, respectively. mdpi.commdpi.com

Ligand-based virtual screening, on the other hand, is used when the structure of the target is unknown. This approach relies on the knowledge of existing active compounds to identify new ones with similar properties. beilstein-journals.org By comparing the structural and electronic features of a query compound to a database of known bioactive molecules, it is possible to predict its potential biological targets. beilstein-journals.org

Computational methods are also extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. mdpi.comnih.gov These in silico ADME predictions help in the early identification of candidates with favorable drug-like properties, such as good oral bioavailability and low toxicity, thereby reducing the likelihood of late-stage failures in drug development. nih.govnih.gov Parameters like Lipinski's rule of five, drug-likeness, and potential toxicity profiles are routinely calculated for newly designed β-carboline derivatives. nih.gov

The application of computational screening has been instrumental in the development of novel β-carboline derivatives with a wide range of therapeutic potential. For example, in silico screening of a virtual library of β-carboline-containing compounds led to the identification of potential inhibitors for targets such as histone deacetylase 4 and 5-hydroxytryptamine receptor 6. beilstein-journals.org Similarly, a rational-based discovery approach using in silico virtual screening against a pool of P. falciparum molecular targets identified novel β-carboline derivatives with promising antimalarial activity. mdpi.comnih.gov

Computational Technique Application in β-Carboline Research Example Study
Molecular Docking Predicting binding of derivatives to protein targets.Docking of β-carbolines into CDK2 to identify potential anticancer agents. mdpi.com
Virtual Screening Identifying potential biological targets for novel compounds.Screening a library of β-carbolines against P. falciparum targets. mdpi.com
ADME Prediction Assessing drug-like properties of new derivatives.Prediction of oral bioavailability and toxicity of antimalarial β-carbolines. nih.gov
QSAR Relating chemical structure to biological activity.Developing models to predict the anti-HIV activity of pyrido[3,4-b]indole derivatives.
Pharmacophore Modeling Identifying essential structural features for biological activity.Creating models for GABA-A/BzR subtype selective β-carbolines. aablocks.com

Role of this compound and its Derivatives as Research Tools for Biological Pathway Elucidation

This compound and its derivatives serve as valuable research tools for elucidating complex biological pathways, owing to their diverse pharmacological activities and ability to interact with various molecular targets. ontosight.ai These compounds have been instrumental in probing the function of neurotransmitter systems, understanding the mechanisms of cancer progression, and unraveling the life cycle of infectious pathogens. nih.govontosight.ai

The ability of β-carbolines to interact with components of the central nervous system has made them useful probes for studying neurological processes. ontosight.ai For instance, certain derivatives act as benzodiazepine (B76468) inverse receptor agonists, binding to GABA-A receptors and inducing effects opposite to those of benzodiazepines. This property allows researchers to investigate the role of the GABAergic system in anxiety, seizures, and memory. By observing the physiological and behavioral responses to these compounds, scientists can gain insights into the intricate signaling pathways that govern these functions.

In the field of oncology, derivatives of this compound have been utilized to explore the mechanisms of cancer cell proliferation and survival. nih.gov Some of these compounds have been shown to induce a G2/M cell cycle arrest and promote apoptosis in various cancer cell lines. nih.gov By studying the molecular events triggered by these compounds, such as the modulation of key cell cycle regulators and apoptotic proteins, researchers can piece together the signaling cascades that are dysregulated in cancer. For example, the investigation of pyrido[3,4-b]indoles as MDM2 inhibitors has provided a means to study the p53 tumor suppressor pathway. nih.gov

Furthermore, in the context of infectious diseases, these compounds have been employed to identify and validate new drug targets. The anti-HIV activity of certain 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives has been demonstrated through the inhibition of p24 antigen expression, a key viral protein. nih.gov This not only highlights a potential therapeutic strategy but also provides a chemical tool to study the replication cycle of HIV. Similarly, the antimalarial activity of β-carbolines against Plasmodium falciparum allows for the investigation of essential parasitic pathways, offering opportunities to uncover novel mechanisms for therapeutic intervention. mdpi.combiorxiv.org

The development of a diverse library of β-carboline derivatives with varying potencies and selectivities provides a powerful toolkit for chemical biology. beilstein-journals.org These compounds can be used to selectively perturb specific biological targets, enabling the dissection of their roles in complex cellular processes. The insights gained from using this compound and its analogs as research probes contribute significantly to our fundamental understanding of biology and disease.

Compound/Derivative Class Biological Pathway/Target Research Application
This compound Neurotransmitter SystemsStudying the role of GABAergic signaling in neurological functions. ontosight.ai
Pyrido[3,4-b]indole Derivatives MDM2-p53 PathwayInvestigating mechanisms of cancer cell cycle control and apoptosis. nih.gov
1-(Thiophen-2-yl)-9H-pyrido[3,4-b]indole Derivatives HIV Replication (p24 antigen)Elucidating the viral life cycle and identifying potential antiviral targets. nih.gov
β-Carboline Alkaloids Plasmodium falciparum EnzymesProbing essential parasitic pathways for the development of new antimalarials. mdpi.combiorxiv.org
β-Carboline-piperazine Hybrids Leishmania donovani TargetsExploring novel mechanisms for anti-leishmanial drug action. aablocks.com

Q & A

Q. What are the optimized synthetic routes for 1-ethyl-9H-pyrido[3,4-b]indole, and how are intermediates characterized?

Microwave-assisted synthesis under dynamic heating (250 W power limit, 17 psi pressure) is a key method, followed by purification via flash chromatography using silica gel (230–400 mesh). Intermediates are characterized using ¹H and ¹³C NMR spectroscopy (500 MHz and 125 MHz, respectively) to confirm structural integrity, with specific shifts such as δ 11.78 (s, 1H) for the NH proton in analogs like 6-chloro derivatives .

Q. What spectroscopic techniques are critical for structural confirmation of β-carboline derivatives?

¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) are standard. Key spectral markers include aromatic proton resonances (δ 8.15–7.26 for indole protons) and substituent-specific shifts (e.g., δ 2.78 for methyl groups at position 4). Mass spectrometry and HPLC validate purity, with single-peak chromatograms indicating homogeneity .

Q. How are β-carboline derivatives purified post-synthesis?

Flash chromatography on silica gel (230–400 mesh) is standard, often coupled with recrystallization. For complex mixtures, preparative HPLC or repeated column chromatography ensures high purity, as demonstrated in the isolation of F7 fractions with >95% purity for enzyme assays .

Q. What safety protocols are essential for handling 9H-pyrido[3,4-b]indole derivatives?

Use fume hoods to avoid inhalation, wear nitrile gloves, and store compounds away from oxidizers. Thermal decomposition may release toxic gases (e.g., NOₓ), requiring fire-safe storage. Refer to SDS guidelines for disposal and emergency measures .

Advanced Research Questions

Q. How do structural modifications at position 6 influence biological activity in β-carboline derivatives?

Introducing electron-withdrawing groups (e.g., 6-chloro or 6-fluoro) enhances DNA intercalation, evidenced by fluorescence quenching and reduced dissociation constants (Kd = 1.2 × 10⁻⁴ M). Conversely, methyl groups at position 4 (e.g., 4-methyl derivatives) alter enzyme inhibition profiles, as shown in aryl hydrocarbon receptor (AHR) binding assays .

Q. What methodologies resolve contradictions in reported inhibitory efficacy against aryl hydroxylases?

Variability arises from assay conditions (e.g., microsomal vs. recombinant CYP1A1 systems). Standardize using EROD (ethoxyresorufin-O-deethylase) activity assays with TCDD-induced microsomes, and validate inhibitor purity via HPLC. Studies demonstrate that purified F7 fractions exhibit 70% higher inhibition than crude extracts .

Q. Which in vitro/in vivo models are suitable for neurotoxicological studies of β-carbolines?

Murine models with harmaline-induced tremor assays are effective. Measure harmane (1-methyl analog) concentrations in brain tissues via LC-MS, as elevated levels correlate with essential tremor pathology. Pharmacological profiling includes dose-response curves for tremor suppression .

Q. How can computational methods enhance SAR analysis of β-carboline analogs?

Molecular docking (e.g., AutoDock Vina) predicts binding to AHR’s PAS-B domain, while MD simulations (AMBER force fields) assess stability of substituent-enzyme interactions. Compare InChIKey-derived structural data (e.g., AIFRHYZBTHREPW for norharman) to optimize pharmacophores .

Data Contradiction Analysis

Q. Why do studies report conflicting orders of heterocyclic amine (HA) formation under thermal conditions?

Discrepancies arise from varying pyrolysis temperatures and matrices (e.g., food vs. synthetic systems). Quantify HAs via LC-MS/MS under standardized conditions (e.g., 250°C for 30 min). Harman (1-methyl) consistently dominates in meat-derived samples, while norharman prevails in plant-based systems due to tryptophan availability .

Methodological Tables

Parameter Synthesis (Microwave) Enzyme Assay (EROD) Neurotoxicity Model
Key EquipmentCEM Discover MicrowaveFluorescence plate readerLC-MS/MS
Critical Conditions250 W, 17 psi, 30 min37°C, NADPH cofactorHarmaline (15 mg/kg ip)
Output MetricsYield (75–85%)IC₅₀ (nM)Tremor frequency (Hz)
Reference

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1-ethyl-9H-pyrido[3,4-b]indole

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